molecular formula C13H13Cl2N5O4 B11092831 4-amino-N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11092831
M. Wt: 374.18 g/mol
InChI Key: NRQHTIIXUYQVCB-UHFFFAOYSA-N
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Description

4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-amino-2,6-dichloropyridine with 2,4-dichlorophenoxybutanoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H13Cl2N5O4

Molecular Weight

374.18 g/mol

IUPAC Name

[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C13H13Cl2N5O4/c14-7-3-4-9(8(15)6-7)22-5-1-2-10(21)23-19-12(16)11-13(17)20-24-18-11/h3-4,6H,1-2,5H2,(H2,16,19)(H2,17,20)

InChI Key

NRQHTIIXUYQVCB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)ON=C(C2=NON=C2N)N

Origin of Product

United States

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